molecular formula C13H13NO2 B1343745 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole CAS No. 328244-35-5

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

Cat. No. B1343745
M. Wt: 215.25 g/mol
InChI Key: ALTSPZPVYXVOSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives is a key area of interest due to their potential applications in various fields, including energetic materials and corrosion inhibition. For instance, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride, showcasing the compound's energetic properties with a good oxygen balance . Another study reported the synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole, which demonstrated significant corrosion inhibition on stainless steel in an acidic medium . Additionally, a hydrothermal synthesis method was developed for 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, achieving a high yield and purity without the need for further recrystallization .

Molecular Structure Analysis

The molecular structures of tetrazole derivatives have been extensively characterized using various techniques. The crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction, revealing its orthorhombic system and specific crystal parameters . Similarly, the structures of two other tetrazole derivatives were elucidated by X-ray crystallography, providing detailed information about their crystalline forms and molecular conformations . The nonplanar structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) was also studied, highlighting the transformation of the ligand into the thiol form upon complexation .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions that are crucial for their functionalization and application. The reactivity of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles was investigated, demonstrating its potential as a synthon for the preparation of functionally substituted tetrazoles . The study of new pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole revealed its biological activities, including analgesic and anti-inflammatory effects, which are attributed to the involvement of the NO/cGMP pathway and K+ channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are closely linked to their molecular structure and synthesis. The energetic compound 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was characterized by its density, heat of formation, detonation pressure, and velocity, indicating its potential as a competitive energetic material . The corrosion inhibition efficiency of 1-(4-nitrophenyl)-5-amino-1H-tetrazole was quantified through electrochemical measurements, and its adsorption on stainless steel surfaces followed the Langmuir adsorption model . The docking studies and crystal structure analysis of two tetrazole derivatives provided insights into their potential as COX-2 inhibitors, with a focus on their intermolecular interactions and hydrogen bonding networks .

Scientific Research Applications

  • Corrosion Inhibition : A study by Ehsani et al. (2014) reported that a related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, showed significant inhibitory action on the corrosion of 316L stainless steel in sulfuric acid. This suggests that similar tetrazole compounds, including 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, might have potential applications in corrosion inhibition (Ehsani et al., 2014).

  • Synthesis of Medical Agents : Egorova et al. (2005) highlighted the wide application of tetrazoles in synthesizing new medical agents. Their work focused on functionalizing tetrazoles for medical purposes, indicating that 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole could potentially be used in the synthesis of novel medical compounds (Egorova et al., 2005).

  • Histochemical Applications : Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole, demonstrating its usefulness in histochemical applications. This suggests that tetrazole compounds, including 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, could be valuable for similar applications in histochemistry (Nachlas et al., 1957).

  • High Energy Compounds : Haiges and Christe (2015) synthesized 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates, characterizing them as new high-energy compounds. This indicates the potential of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole in the development of high-energy materials (Haiges & Christe, 2015).

  • Coordination Polymers : A study by Xu et al. (2015) detailed the synthesis of coordination polymers using 5-(4-nitrophenyl)-1H-tetrazole, which is structurally similar to 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. These polymers showed promising catalytic properties, suggesting potential applications in catalysis (Xu et al., 2015).

Safety And Hazards

Future Directions

The future directions for research on “5-(4-fluoro-3-nitrophenyl)-2H-tetrazole” are not explicitly mentioned in the retrieved sources. However, “4-fluoro-3-nitrophenyl azide” has been used in the field of surface engineering and biomolecule immobilization, suggesting potential applications in these areas1.


properties

IUPAC Name

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQZCDGMQSNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

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